Cas no 6336-34-1 (OUL35)

OUL35 structure
OUL35 structure
Product Name:OUL35
CAS No:6336-34-1
MF:C14H12N2O3
MW:256.256683349609
CID:959934
PubChem ID:236501
Update Time:2025-04-23

OUL35 Chemical and Physical Properties

Names and Identifiers

    • 4-(4-carbamoylphenoxy)benzamide
    • 4,4'-oxydibenzamide
    • 4,4'-Oxy-di-benzoesaeure-diamid
    • 4,4'-oxy-di-benzoic acid diamide
    • 4.4'-Oxy-bis-benzamid
    • 4,4′-Oxybis-benzamide
    • 4-(4-Carbamoylphenoxyl)benzamide
    • NSC 39047
    • NSC39047
    • OUL35
    • Oprea1_001354
    • SR-01000391101
    • SR-01000391101-1
    • SMR000393949
    • BDBM199181
    • SCHEMBL3137816
    • 4,4'-Oxybis[benzamide]
    • HMS1415F19
    • CHEMBL1438938
    • OUL-35
    • MLS000736992
    • 4-(4-aminocarbonylphenoxy)benzamide
    • OUL35, >=98% (HPLC)
    • IDI1_009052
    • 6336-34-1
    • CS-0082867
    • NSC-39047
    • EU-0000374
    • DTXSID10284793
    • HMS2754A23
    • 4-[(4-Carbamoylcyclohexyl)oxy]cyclohexane-1-carboxamide (OUL35)
    • G12591
    • MS-23611
    • GTPL13119
    • compound 1 [PMID: 30006177]
    • AKOS001482413
    • HY-123512
    • IFLab1_001185
    • OUL 35
    • DA-56507
    • EX-A9501
    • MDL: MFCD00437390
    • Inchi: 1S/C14H12N2O3/c15-13(17)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(16)18/h1-8H,(H2,15,17)(H2,16,18)
    • InChI Key: XZRCQWLPMXFGHE-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(N)=O)=CC=1)C1C=CC(C(N)=O)=CC=1

Computed Properties

  • Exact Mass: 256.08500
  • Monoisotopic Mass: 256.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 95.4Ų

Experimental Properties

  • Density: 1.298
  • Boiling Point: 488.8°C at 760 mmHg
  • Flash Point: 257.9°C
  • Refractive Index: 1.633
  • PSA: 95.41000
  • LogP: 3.07730

OUL35 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:2-8°C

OUL35 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0082867-5mg
OUL35
6336-34-1 99.24%
5mg
$66.0 2022-04-26
ChemScence
CS-0082867-10mg
OUL35
6336-34-1 99.24%
10mg
$110.0 2022-04-26
ChemScence
CS-0082867-25mg
OUL35
6336-34-1 99.24%
25mg
$220.0 2022-04-26
ChemScence
CS-0082867-50mg
OUL35
6336-34-1 99.24%
50mg
$352.0 2022-04-26
ChemScence
CS-0082867-100mg
OUL35
6336-34-1 99.24%
100mg
$550.0 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
O912666-10mg
OUL35
6336-34-1 ≥95%
10mg
¥2,922.00 2022-09-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9024-200 mg
OUL35
6336-34-1 99.30%
200mg
¥6700.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9024-2 mg
OUL35
6336-34-1 99.30%
2mg
¥348.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9024-5 mg
OUL35
6336-34-1 99.30%
5mg
¥498.00 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T9024-10 mg
OUL35
6336-34-1 99.30%
10mg
¥867.00 2022-02-28

OUL35 Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6336-34-1)OUL35
Order Number:A942742
Stock Status:in Stock
Quantity:50mg/100mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:44
Price ($):312.0/530.0/901.0
Email:sales@amadischem.com

Additional information on OUL35

4-(4-Carbamoylphenoxy)Benzamide: A Comprehensive Overview

The compound with CAS No 6336-34-1, commonly referred to as 4-(4-carbamoylphenoxy)benzamide, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.

Chemical Structure and Synthesis

4-(4-Carbamoylphenoxy)benzamide consists of a benzamide moiety attached to a phenoxy group, which itself is substituted with a carbamoyl group at the para position. The molecule's structure can be represented as:

Ph-O-CO-NH2

where Ph represents the phenyl group. The synthesis of this compound typically involves multi-step reactions, including nucleophilic aromatic substitution and amide bond formation. Recent studies have explored more efficient synthetic routes using microwave-assisted synthesis and catalytic methods, significantly improving yield and purity.

Physical and Chemical Properties

This compound exhibits several key physical properties that make it suitable for various applications. Its molecular weight is approximately 255.27 g/mol, with a melting point around 200°C. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties are crucial for its application in pharmaceutical formulations and analytical chemistry.

Applications in Pharmaceutical Research

One of the most promising applications of 4-(4-carbamoylphenoxy)benzamide lies in the field of drug discovery. Recent research has highlighted its potential as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. For instance, studies have shown that this compound exhibits anti-proliferative activity against certain cancer cell lines, making it a valuable candidate for further investigation.

In addition to its direct pharmacological effects, the compound has been utilized as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. Its versatility in forming amide bonds makes it an ideal building block for constructing larger drug-like structures.

Recent Research Findings

The scientific community has recently reported several breakthroughs involving 4-(4-carbamoylphenoxy)benzamide. A study published in the Journal of Medicinal Chemistry demonstrated that this compound can modulate key signaling pathways involved in neurodegenerative diseases such as Alzheimer's disease. Another research group has explored its role as a ligand in metalloenzyme inhibition, opening new avenues for enzyme-targeted therapies.

Moreover, advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets with high accuracy. These computational models have significantly accelerated the drug discovery process by identifying potential targets early in the research phase.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with 4-(4-carbamoylphenoxy)benzamide. It is important to follow standard laboratory protocols to minimize exposure risks. Gloves, goggles, and lab coats should be worn during synthesis or analysis procedures.

Conclusion

CAS No 6336-34-1 or 4-(4-carbamoylphenoxy)benzamide stands out as a versatile and promising molecule with diverse applications across multiple scientific disciplines. Its structural uniqueness, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new potentials for this compound, its role in advancing medical science is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6336-34-1)OUL35
A942742
Purity:99%/99%/99%
Quantity:50mg/100mg/250mg
Price ($):312.0/530.0/901.0
Email